molecular formula C26H31N3O5S B3015525 9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946259-81-0

9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B3015525
CAS RN: 946259-81-0
M. Wt: 497.61
InChI Key: YHYVLNIKXPMZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality 9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

These applications highlight the diverse roles this compound could play in biological systems. Further experimental studies are needed to validate its effects and potential therapeutic applications . Additionally, it’s essential to explore its pharmacokinetics, toxicity, and interactions with other molecules to fully understand its impact in various contexts.

properties

IUPAC Name

7-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-2-34-22-8-5-19(6-9-22)16-25(31)27-12-14-28(15-13-27)35(32,33)23-17-20-4-3-11-29-24(30)10-7-21(18-23)26(20)29/h5-6,8-9,17-18H,2-4,7,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYVLNIKXPMZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

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